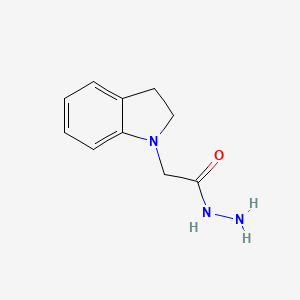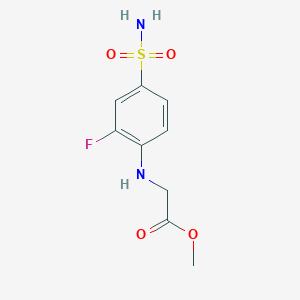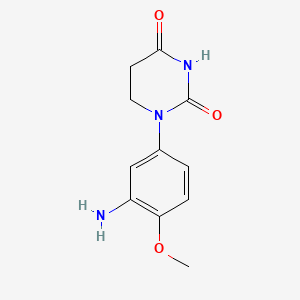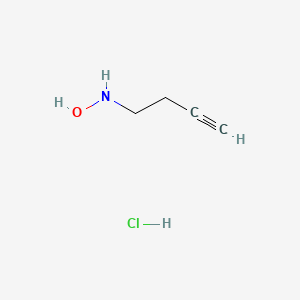
N-(but-3-yn-1-yl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(but-3-yn-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C4H8ClNO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a but-3-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)hydroxylamine hydrochloride typically involves the reaction of but-3-yn-1-amine with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under acidic conditions to facilitate the formation of the hydrochloride salt. The reaction can be represented as follows:
But-3-yn-1-amine+Hydroxylamine hydrochloride→N-(but-3-yn-1-yl)hydroxylamine hydrochloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)hydroxylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, thiols, or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce amines.
Scientific Research Applications
N-(but-3-yn-1-yl)hydroxylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(but-2-yn-1-yl)hydroxylamine hydrochloride
- N-(prop-2-yn-1-yl)hydroxylamine hydrochloride
- N-(pent-3-yn-1-yl)hydroxylamine hydrochloride
Uniqueness
N-(but-3-yn-1-yl)hydroxylamine hydrochloride is unique due to the presence of the but-3-yn-1-yl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C4H8ClNO |
|---|---|
Molecular Weight |
121.56 g/mol |
IUPAC Name |
N-but-3-ynylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H7NO.ClH/c1-2-3-4-5-6;/h1,5-6H,3-4H2;1H |
InChI Key |
UWGYZXYMTNSCFZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


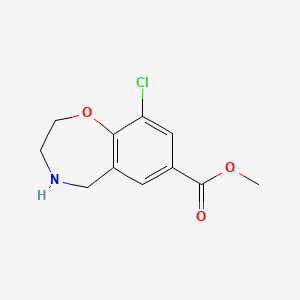
![6-Azaspiro[2.6]nonane hydrochloride](/img/structure/B15300143.png)
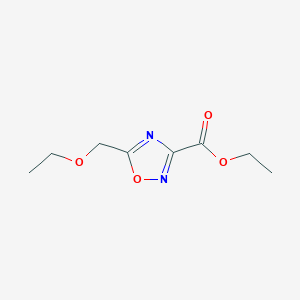
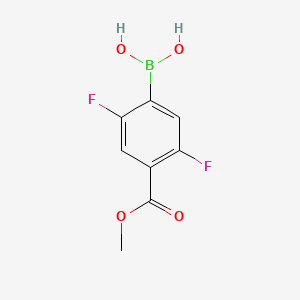
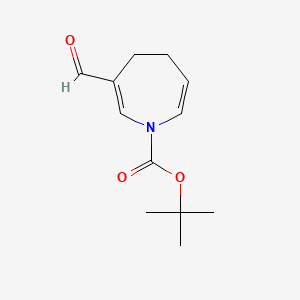
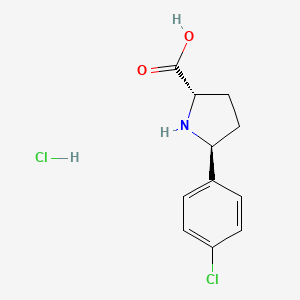
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
amine](/img/structure/B15300194.png)
![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)
![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)
